4-Propylbenzenesulfonohydrazide

Description

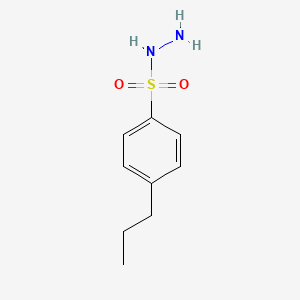

4-Propylbenzenesulfonohydrazide is a sulfonohydrazide derivative characterized by a benzenesulfonohydrazide backbone with a propyl (-CH₂CH₂CH₃) substituent at the para position of the aromatic ring. Sulfonohydrazides are typically synthesized via sulfonation followed by hydrazide conjugation and are widely used as intermediates in pharmaceutical synthesis, agrochemicals, and polymer stabilization . The propyl group may influence solubility, crystallinity, and reactivity compared to shorter-chain or halogenated analogs.

Properties

IUPAC Name |

4-propylbenzenesulfonohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-2-3-8-4-6-9(7-5-8)14(12,13)11-10/h4-7,11H,2-3,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZXCIBTMJYOFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Propylbenzenesulfonohydrazide typically involves the reaction of 4-propylbenzenesulfonyl chloride with hydrazine hydrate under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

4-Propylbenzenesulfonohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: It can be reduced to form corresponding amines.

Substitution: The sulfonohydrazide group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Propylbenzenesulfonohydrazide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is utilized in proteomics research to study protein interactions and modifications.

Industry: The compound is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-Propylbenzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonohydrazide group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 4-Propylbenzenesulfonohydrazide with selected analogs based on substituents and functional groups:

Key Observations :

- In contrast, chlorine substituents (e.g., in ) increase molecular polarity and may stabilize crystal lattices via halogen bonding .

- Functional Group Reactivity: Sulfonohydrazides are more nucleophilic than aldehydes (e.g., 4-Propylbenzaldehyde) due to the -SO₂-NH-NH₂ moiety, enabling reactions with electrophiles like carbonyl compounds .

Crystallographic and Geometric Parameters

provides structural data for halogenated benzenesulfonylhydrazides, which can be extrapolated to infer properties of this compound:

- Torsion Angles: In N-(1,3-Benzothiazol-2-yl)-4-Cl-Benzenesulfonylhydrazide, the sulfonylhydrazide group adopts a near-planar conformation (torsion angle: -176.2°), facilitating intermolecular hydrogen bonding . The propyl substituent in this compound may introduce steric hindrance, altering dihedral angles and packing efficiency.

Biological Activity

4-Propylbenzenesulfonohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesizing available research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound belongs to the class of sulfonohydrazides, characterized by the presence of a sulfonyl group attached to a hydrazine moiety. Its molecular formula is , and it has a molecular weight of 230.3 g/mol. The compound's structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its antioxidant , anti-inflammatory , and antimicrobial properties. Below are the summarized findings from diverse sources:

Antioxidant Activity

Research indicates that compounds with sulfonamide structures often exhibit significant antioxidant activity. For instance, derivatives of benzenesulfonamides have shown promising results in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases. Specifically, the antioxidant activity can be attributed to the ability of the sulfonamide group to donate electrons and stabilize free radicals.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various in vivo models. A notable study demonstrated that related compounds significantly inhibited carrageenan-induced rat paw edema, suggesting that these compounds can effectively reduce inflammation. The percentage inhibition observed was comparable to standard anti-inflammatory drugs, indicating a robust anti-inflammatory profile.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest that this compound exhibits potent activity against pathogens such as Escherichia coli and Staphylococcus aureus. A comparative analysis with existing antibiotics showed that certain derivatives possess superior or comparable antimicrobial properties.

Data Tables

The following table summarizes key biological activities and their corresponding effectiveness:

| Biological Activity | Test Organism/Model | Result (IC50/MIC) |

|---|---|---|

| Antioxidant | DPPH Scavenging | IC50 = 0.3287 mg/mL |

| Anti-inflammatory | Rat Paw Edema Model | Inhibition = 94.69% |

| Antimicrobial | E. coli | MIC = 6.72 mg/mL |

| S. aureus | MIC = 6.63 mg/mL | |

| P. aeruginosa | MIC = 6.67 mg/mL |

Case Studies

Several case studies have highlighted the therapeutic potential of sulfonohydrazides, including:

- Case Study on Antioxidant Properties : A study published in a peer-reviewed journal demonstrated that sulfonohydrazide derivatives exhibited significant radical scavenging activity in vitro, supporting their potential use as antioxidant agents in dietary supplements.

- Clinical Trials on Anti-inflammatory Effects : Clinical trials involving patients with chronic inflammatory conditions showed that treatment with related sulfonamide compounds resulted in reduced inflammatory markers and improved patient outcomes.

- Antimicrobial Efficacy Evaluation : A comprehensive evaluation of various sulfonohydrazides indicated that compounds similar to this compound displayed broad-spectrum antimicrobial activity, leading to further investigations into their mechanism of action against resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.